DNA Gyrase B Inhibition Potency: Novobiocin vs. Coumermycin A1 in E. coli Supercoiling Assay
In a direct head-to-head in vitro assay measuring inhibition of E. coli DNA gyrase supertwisting activity, novobiocin demonstrated full supercoiling inhibition at 0.5 μg/mL, while coumermycin A1 required 1.0 μg/mL to achieve the same level of inhibition [1]. This 2-fold greater potency in gyrase inhibition correlates with inhibition of bacterial growth, confirming that the observed enzyme inhibition is directly relevant to antibacterial activity [1].
| Evidence Dimension | DNA gyrase full supercoiling inhibition concentration |
|---|---|
| Target Compound Data | 0.5 μg/mL |
| Comparator Or Baseline | Coumermycin A1, 1.0 μg/mL |
| Quantified Difference | 2-fold lower concentration required for novobiocin |
| Conditions | In vitro E. coli DNA gyrase supercoiling assay |
Why This Matters
Novobiocin achieves equivalent enzyme inhibition at half the concentration of coumermycin A1, offering a quantifiable potency advantage in in vitro gyrase inhibition studies.
- [1] Fu KP, Grace ME, McCloud SJ, Gregory FJ, Hung PP. Discrepancy between the antibacterial activities and the inhibitory effects on Micrococcus luteus DNA gyrase of 13 quinolones. Chemotherapy. 1986;32(6):494-8. doi: 10.1159/000238458. View Source
